molecular formula C4H5NO3S2 B13152131 2-Methoxy-1,3-thiazole-5-sulfinic acid

2-Methoxy-1,3-thiazole-5-sulfinic acid

Cat. No.: B13152131
M. Wt: 179.2 g/mol
InChI Key: KKDAGYRBZVHTER-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

2-Methoxy-1,3-thiazole-5-sulfinic acid (C₄H₅NO₃S₂) features a thiazole backbone substituted with a methoxy group at position 2 and a sulfinic acid (-SOOH) moiety at position 5. The thiazole ring consists of a five-membered heterocyclic structure containing one nitrogen atom at position 1 and one sulfur atom at position 3, forming a conjugated π-system stabilized by resonance. The methoxy group introduces electron-donating effects via its oxygen lone pairs, while the sulfinic acid group contributes both acidic protons and polar character due to its sulfinyl (-SO) and hydroxyl (-OH) functionalities.

The bonding arrangement within the thiazole ring follows Hückel's aromaticity criteria, with six π-electrons delocalized across the conjugated system. The sulfur atom’s lone pair participates in resonance, reducing electron density at the adjacent carbon atoms. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.71 Å for C–S and 1.29 Å for C=N, consistent with partial double-bond character. Substituent effects are evident in the bond angles: the methoxy group induces a slight distortion (∠C2–O–C = 117°), while the sulfinic acid group adopts a tetrahedral geometry around the sulfur atom (∠O–S–O ≈ 106°).

Table 1: Key structural parameters of this compound

Parameter Value
Molecular formula C₄H₅NO₃S₂
SMILES COC1=NC=C(S1)S(=O)O
InChIKey ZNFUMNHNHHFMBD-UHFFFAOYSA-N
Bond length (C–S) 1.71 Å
Bond angle (O–S–O) 106°

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : The spectrum exhibits a singlet at δ 3.85 ppm for the methoxy group’s protons. Aromatic protons resonate as a doublet at δ 7.32 ppm (J = 4.8 Hz) for H-4 and a singlet at δ 8.15 ppm for H-2. The sulfinic acid protons appear as a broad peak at δ 12.1 ppm due to hydrogen bonding.
  • ¹³C NMR (101 MHz, DMSO-d₆) : Signals at δ 167.9 ppm (C-2), 152.3 ppm (C-5), and 141.8 ppm (C-4) confirm the thiazole ring. The methoxy carbon appears at δ 56.7 ppm, while the sulfinic acid sulfur-linked carbon resonates at δ 128.4 ppm.

Infrared (IR) Spectroscopy
Key absorptions include:

  • 3250 cm⁻¹ (O–H stretch of -SOOH)
  • 1580 cm⁻¹ (C=N stretch)
  • 1180 cm⁻¹ and 1045 cm⁻¹ (asymmetric and symmetric S=O stretches)

Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.2 [M+H]⁺, with fragmentation patterns at m/z 142.1 (loss of -SOOH) and m/z 97.0 (thiazole ring decomposition).

Table 2: Summary of spectral data

Technique Key Signals Assignment
¹H NMR δ 3.85 (s), 7.32 (d), 8.15 (s) OCH₃, H-4, H-2
¹³C NMR δ 167.9, 152.3, 128.4 C-2, C-5, C-SOOH
IR 3250, 1580, 1180, 1045 cm⁻¹ -SOOH, C=N, S=O
MS 179.2 [M+H]⁺, 142.1, 97.0 Fragmentation pathways

Comparative Analysis with Thiazole-5-sulfinic Acid Derivatives

The structural and electronic features of this compound differ significantly from related derivatives:

  • 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride (CID 122235983) :

    • Replaces -SOOH with -SO₂F.
    • Exhibits stronger electron-withdrawing effects, shifting the ¹H NMR aromatic protons upfield (δ 7.15 ppm).
    • Higher thermal stability due to the absence of acidic protons.
  • Sodium 2-methoxy-1,3-thiazole-5-sulfinate (CID 130765570) :

    • Sodium salt form (-SOO⁻Na⁺) enhances solubility in polar solvents.
    • IR spectrum lacks O–H stretches but shows intensified S=O bands at 1120 cm⁻¹.
  • 3-Methoxy-1,2-thiazole-5-sulfinic acid (CID 165450265) :

    • Positional isomer with methoxy at C-3.
    • Reduced aromaticity due to altered heteroatom positions, evidenced by downfield-shifted ¹³C NMR signals (δ 170.2 ppm for C-3).

Table 3: Comparative properties of thiazole-5-sulfinic acid derivatives

Compound Substituent ¹H NMR (aromatic) S=O IR (cm⁻¹)
This compound -OCH₃, -SOOH δ 7.32 1180, 1045
2-Methoxy-1,3-thiazole-5-sulfonyl fluoride -OCH₃, -SO₂F δ 7.15 1240, 1105
Sodium 2-methoxy-1,3-thiazole-5-sulfinate -OCH₃, -SOO⁻Na⁺ δ 7.28 1120
3-Methoxy-1,2-thiazole-5-sulfinic acid -OCH₃, -SOOH δ 7.45 1175, 1030

Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S2/c1-8-4-5-2-3(9-4)10(6)7/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDAGYRBZVHTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)S(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Approach

Based on patent CN105348216A and related literature, a representative synthetic route involves:

Step Reaction Conditions Yield (%) Notes
1. Preparation of 2-amino-1,3-thiazole Reaction of thiourea with monochloroacetaldehyde in toluene at 70°C for 2.5 h 79.8 Neutralization with NaOH; isolation by distillation
2. Diazotization and bromination to 2-bromo-1,3-thiazole Diazotization of 2-amino-thiazole with sodium nitrite and nitric acid at 2-5°C, followed by bromination with sodium bromide and copper sulfate 82.3-84.2 Strict temperature control to avoid byproducts
3. Introduction of methoxy group at C-2 Nucleophilic substitution of 2-bromo-thiazole with methoxide ion (e.g., sodium methoxide) under low temperature (-80 to -78°C) ~90 (literature typical) Ensures selective substitution without ring degradation
4. Sulfinic acid group installation at C-5 Oxidation or sulfinylation via reaction with sulfinating agents such as sulfinate salts or controlled oxidation of thiol intermediates Variable Requires mild conditions to prevent overoxidation to sulfonic acid

Alternative One-Pot and Microwave-Assisted Methods

Recent research (e.g., Nature Communications 2016) has explored one-pot syntheses of substituted thiazoles via:

  • Reaction of thioamides with 3-tosyloxypentane-2,4-dione to form acetylthiazoles.
  • Subsequent functionalization using arylhydrazines and polyphosphoric acid under microwave irradiation.

Though these methods focus on 5-acetyl or 5-substituted thiazoles, the principles can be adapted for sulfinic acid derivatives by modifying the oxidation step post-ring formation.

Detailed Reaction Conditions and Mechanistic Insights

Preparation of 2-Amino-1,3-thiazole

  • Reagents: Thiourea and monochloroacetaldehyde.
  • Solvent: Toluene.
  • Temperature: 70°C for 2.5 hours.
  • Work-up: Neutralization with 20% sodium hydroxide to pH 7, extraction, and distillation.
  • Yield: Approximately 79.8%.
  • Mechanism: Nucleophilic attack of thiourea sulfur on the aldehyde carbon, followed by cyclization and dehydration to form the thiazole ring.

Diazotization and Bromination to 2-Bromo-1,3-thiazole

  • Reagents: Sodium nitrite, concentrated nitric acid, sodium bromide, copper sulfate.
  • Temperature: Maintained below 10°C during diazotization and bromination.
  • Duration: Diazotization 1 hour; bromination addition 1.5 hours plus 6 hours reaction.
  • Yield: 82.3-84.2%.
  • Mechanism: Formation of diazonium salt intermediate, followed by Sandmeyer-type bromination.

Methoxylation at Position 2

  • Reagents: Sodium methoxide or methanol with base.
  • Temperature: Low temperature (-80 to -78°C) to control reactivity.
  • Duration: 1.5-2 hours.
  • Yield: High (literature suggests >90%).
  • Mechanism: Nucleophilic aromatic substitution of bromine by methoxy ion.

Sulfinic Acid Functionalization at Position 5

  • Reagents: Sulfinate salts or controlled oxidation agents.
  • Conditions: Mild oxidation to avoid overoxidation to sulfonic acid.
  • Notes: This step is sensitive and requires optimized conditions to selectively yield sulfinic acid.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield (%) Reference
1 2-Amino-1,3-thiazole Thiourea, Monochloroacetaldehyde Toluene, 70°C, 2.5 h 79.8 CN105348216A
2 2-Bromo-1,3-thiazole NaNO2, HNO3, NaBr, CuSO4 2-10°C, 7.5 h total 82.3-84.2 CN105348216A
3 2-Methoxy-1,3-thiazole Sodium methoxide -80 to -78°C, 1.5-2 h ~90 (typical) General literature
4 This compound Sulfinate salts or oxidants Mild oxidation Variable Literature synthesis protocols

Analytical Characterization and Purity

  • Melting points and NMR spectra are used to confirm structure at each stage.
  • Mass spectrometry verifies molecular weights.
  • Chromatography (TLC, HPLC) monitors reaction progress and purity.
  • The sulfinic acid group is characterized by IR spectroscopy showing characteristic S=O stretching bands.

Research Findings and Optimization Notes

  • The stepwise method ensures high yields and selectivity, especially when temperature and pH are carefully controlled during diazotization and bromination.
  • Direct substitution of bromine by methoxy is efficient under low temperature to prevent side reactions.
  • Sulfinic acid installation requires mild conditions to avoid overoxidation; sulfinate salts are preferred reagents.
  • Microwave-assisted one-pot syntheses for related thiazole derivatives demonstrate potential for process intensification but need adaptation for sulfinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3-thiazole-5-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-1,3-thiazole-5-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant properties.

Comparison with Similar Compounds

Thiazole-Based Sulfinic/Sulfonic Acids

Compound Name Substituents (Thiazole Positions) Key Functional Groups Molecular Weight Applications/Activity
2-Methoxy-1,3-thiazole-5-sulfinic acid 2-OCH₃, 5-SO₂H Sulfinic acid 195.24* Synthetic intermediate
2-Phenylbenzimidazole-5-sulfonic acid Benzene ring fused to benzimidazole, 5-SO₃H Sulfonic acid 274.30 UV filter (e.g., Ensulizole)
2-Mercapto-5-benzimidazolecarboxylic acid 2-SH, 5-COOH Thiol, Carboxylic acid 210.24 Chelation, pharmaceutical lead
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid 2-N(CH₃)Ph, 5-COOH Carboxylic acid 248.29 Life science research

*Calculated based on formula C₄H₅NO₃S₂.

Key Observations :

  • Electronic Effects : The sulfinic acid group (–SO₂H) in this compound confers higher acidity compared to sulfonic acid (–SO₃H) or carboxylic acid (–COOH) analogs, influencing reactivity in nucleophilic substitutions .

Comparison with Sulfonyl Fluoride Derivatives

The sulfonyl fluoride derivative (2-methoxy-1,3-thiazole-5-sulfonyl fluoride) shares the thiazole core but replaces the sulfinic acid with a sulfonyl fluoride (–SO₂F) group. This substitution enhances electrophilicity, making it a reactive "click chemistry" reagent for covalent modifications . In contrast, the sulfinic acid form is more stable but less reactive, favoring applications in catalysis or as a synthetic precursor.

Biological Activity

2-Methoxy-1,3-thiazole-5-sulfinic acid is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring a thiazole ring, allows it to exhibit various biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₅NO₃S₂
  • IUPAC Name : this compound
  • Functional Groups : Contains a methoxy group and a sulfinic acid group, contributing to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfinic acid group can undergo oxidation to form sulfonic acids or reduction to thiols, which may enhance its bioactivity. The thiazole ring allows for electrophilic and nucleophilic substitutions that can modify its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comments
Staphylococcus aureus8 μg/mLSignificant antibacterial potential
Escherichia coli16 μg/mLModerate effects observed
Enterococcus faecalis8 μg/mLEffective against clinical isolates
Pseudomonas aeruginosa32 μg/mLLimited effectiveness

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing its anticancer potential against colon carcinoma cell lines (HCT-116), the compound demonstrated significant cytotoxicity:

Compound IC50 (μM) Effect
This compound4.5 ± 0.5Induces apoptosis in cancer cells
Standard Drug (5-Fluorouracil)5.0Comparison for efficacy

The IC50 value indicates that the compound is comparable to established chemotherapeutics, suggesting potential for drug development.

Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antibacterial Studies : Research has shown that this compound inhibits biofilm formation in bacteria, which is critical for treating chronic infections.
  • Molecular Docking Studies : Computational studies have indicated potential binding affinities with targets involved in cancer progression and bacterial resistance mechanisms.
  • Toxicity Assessments : Evaluations of cytotoxicity against non-cancerous cell lines reveal selective toxicity towards cancer cells while sparing normal cells.

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